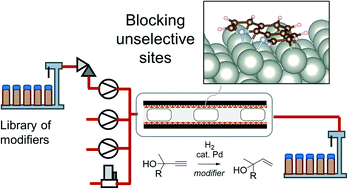Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms†
Reaction Chemistry & Engineering Pub Date: 2022-05-16 DOI: 10.1039/D2RE00147K
Abstract
The selectivity of palladium catalysed hydrogenation can be improved by adding a homogeneous modifier (or poison) such as quinoline to the reaction mixture. Although such selectivity improvement by modifiers (selective catalyst poisoning) has been known for decades, we still know little about them. We, ultimately, cannot select a modifier to improve a particular process. In this study, 21 types of modifiers are screened for the semi-hydrogenation of alkynes with varying catalyst type, reaction time, and target substrate using an automated flow reactor system. All of the studied variables changed affected hydrogenation activity and selectivity confirming the effectiveness of a multi-parameter optimization. 1,10-phenanthroline marked the best selectivity beyond quinoline. The density functional theory (DFT) calculations suggest that 1,10-phenanthroline has a remarkable ability to adsorb on the irregular surface of the catalyst that effects undesirable reaction.


Recommended Literature
- [1] Ultralong room-temperature phosphorescence remarkably weakened by halogenation-induced molecular packing in hexaphenylmelamine derivatives†
- [2] Ultrathin single crystal ZnS nanowires
- [3] Facile synthesis of soluble nonlinear polymers with glycogen-like structures and functional properties from “simple” acrylic monomers†
- [4] Mechanical rigidity of a shape-memory metal–organic framework increases by crystal downsizing†
- [5] New eco-cellular concretes: sustainable and energy-efficient materials
- [6] Spent shell as a calcium source for constructing calcium vanadate for high-performance Zn-ion batteries†
- [7] Classically forbidden nonadiabatic transitions in multidimensional chemical dynamics
- [8] Nontrivial electrophoresis of silica nano and microrods in a nematic liquid crystal†
- [9] Experimental and theoretical study of the electronic spectrum of BeAl
- [10] Binder-free 3D SnO2-based nanocomposite anode with high areal capacity for advanced sodium-ion batteries†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 18719-24-9
-
CAS no.: 157887-82-6
-
CAS no.: 124252-41-1









